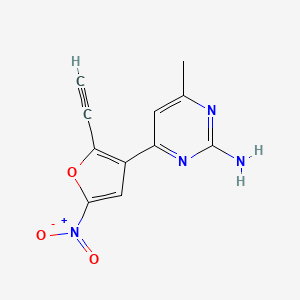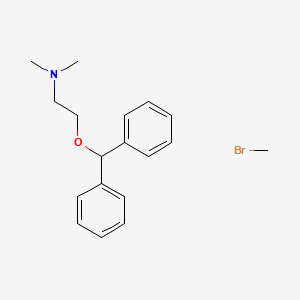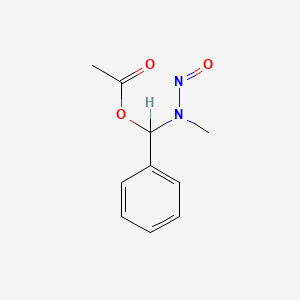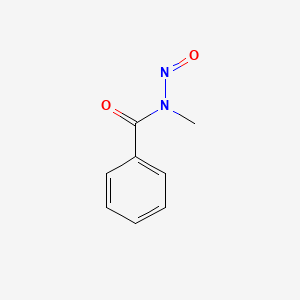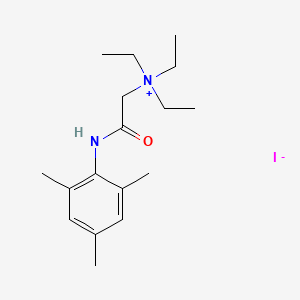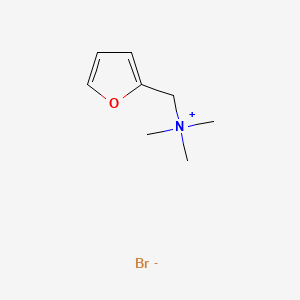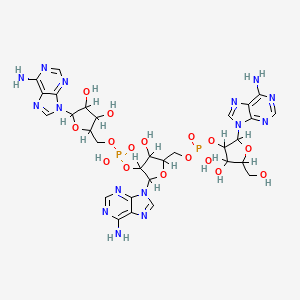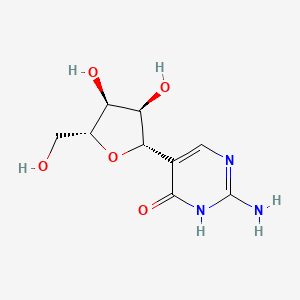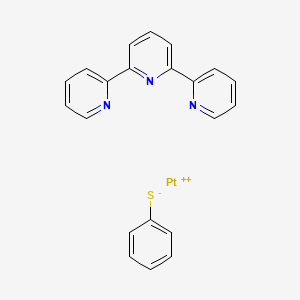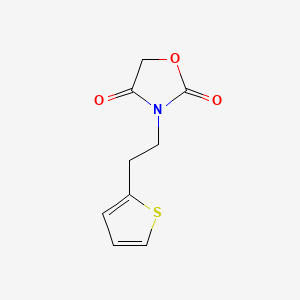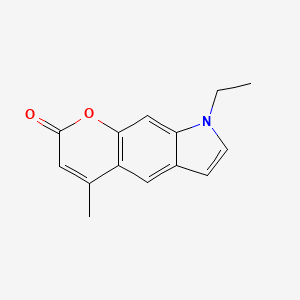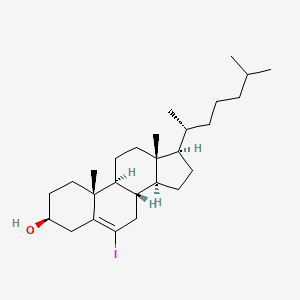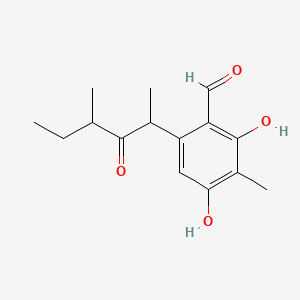
Ascosalitoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascosalitoxin is a monoterpenoid.
Wissenschaftliche Forschungsanwendungen
1. Translational Research and Nursing Science
While not directly mentioning Ascosalitoxin, this paper highlights the importance of basic research in healthcare sciences, including studies on molecules and cells, which is relevant for understanding the applications of substances like Ascosalitoxin (Grady, 2010).
2. Gliotoxin – A Fungal Toxin Study
Gliotoxin, another fungal toxin, has been studied for its immunosuppressive and anti-tumor properties. This research can be paralleled with Ascosalitoxin, providing insights into how fungal toxins might be used in medical applications (Scharf et al., 2016).
3. Aflatoxin Research
Aflatoxin, a carcinogenic and mutagenic mycotoxin, has been extensively studied for its global health impact. Research on similar mycotoxins, like Ascosalitoxin, could follow a similar trajectory, highlighting potential health risks or benefits (Klingelhöfer et al., 2018).
4. Sesquiterpene Lactones in Medical Research
Research on sesquiterpene lactones from Oncosiphon piluliferum for their antiplasmodial properties could provide a framework for investigating Ascosalitoxin’s potential in similar therapeutic applications (Pillay et al., 2007).
5. Antioxidant and Neuroprotective Research
Studies on various plant compounds, such as Huangqi-Honghua combination and calycosin, for their antioxidant and neuroprotective effects could guide research into similar properties of Ascosalitoxin (Cao et al., 2014); (Guo et al., 2012).
6. Biomedical Applications of Plant Toxins
Research on plant toxins for biomedical applications, such as designing management techniques and potential drug candidates, provides a context for considering Ascosalitoxin in a similar light (James et al., 2004).
7. Ethnopharmacology and Modern Applications
Studies on Acanthopanax senticosus and its modern applications in medicine can be analogous to exploring Ascosalitoxin's traditional and contemporary uses (Jia et al., 2020).
Eigenschaften
CAS-Nummer |
152982-97-3 |
|---|---|
Produktname |
Ascosalitoxin |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,4-dihydroxy-3-methyl-6-(4-methyl-3-oxohexan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H20O4/c1-5-8(2)14(18)9(3)11-6-13(17)10(4)15(19)12(11)7-16/h6-9,17,19H,5H2,1-4H3 |
InChI-Schlüssel |
PNGIBNMUXNYIFZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Kanonische SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)
